molecular formula C19H20ClN3O3 B4593184 N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea

Cat. No.: B4593184
M. Wt: 373.8 g/mol
InChI Key: UDIMWEBZYWKPQY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a useful research compound. Its molecular formula is C19H20ClN3O3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1193192 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Derivatives in Plant Biology

Cytokinin-like Activity and Root Formation Enhancement

Urea derivatives have been identified as positive regulators of cell division and differentiation in plants. Some synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity that often exceeds that of adenine compounds. Recent studies have also uncovered new urea cytokinins and derivatives that specifically enhance adventitious root formation. These insights suggest a potential application in in vitro plant morphogenesis and agriculture to improve plant growth and productivity (Ricci & Bertoletti, 2009).

Urea Derivatives in Material Science

Thermal Latent Initiators for Polymerization

Research into N-aryl-N′-pyridyl ureas has demonstrated their use as thermal latent initiators for the ring-opening polymerization of epoxides. The ability to control the polymerization process through the electron-withdrawing nature of substituents on the aromatic ring of ureas opens up avenues for developing advanced polymer materials with tailored properties (Makiuchi, Sudo, & Endo, 2015).

Urea Derivatives in Environmental Science

Degradation of Antimicrobials

The electro-Fenton systems have been employed to degrade antimicrobials like triclosan and triclocarban, which are structured similarly to the target compound. These systems use urea derivatives in undivided electrolytic cells, showcasing their role in the environmental detoxification process. This application is crucial for reducing the impact of harmful antimicrobials on ecosystems (Sirés et al., 2007).

Urea Derivatives in Chemistry

Crystal Structure and Molecular Interactions

Studies on the crystal structures of urea derivatives provide insights into their molecular interactions, which is essential for designing compounds with specific physical and chemical properties. For example, the analysis of metobromuron's crystal structure reveals how N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions contribute to its stability and reactivity (Kang et al., 2015).

Urea Derivatives in Nonlinear Optical Materials

Nonlinear Optical Parameters

Bis-chalcone derivatives of ureas have been reported to demonstrate significant second harmonic generation (SHG) efficiency and nonlinear optical properties. These findings suggest their potential application in optical devices and materials, highlighting the versatility of urea derivatives in the field of photonic engineering (Shettigar et al., 2006).

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-9-6-14(20)12-16(17)22-19(25)21-15-7-4-13(5-8-15)18(24)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIMWEBZYWKPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.